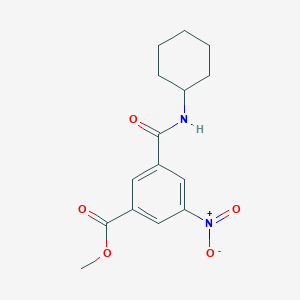
Methyl 3-(cyclohexylcarbamoyl)-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(cyclohexylcarbamoyl)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoate core substituted with a cyclohexylcarbamoyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclohexylcarbamoyl)-5-nitrobenzoate typically involves the esterification of 3-(cyclohexylcarbamoyl)-5-nitrobenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclohexylcarbamoyl)-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The cyclohexylcarbamoyl group can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
Reduction: Methyl 3-(cyclohexylcarbamoyl)-5-aminobenzoate.
Substitution: 3-(cyclohexylcarbamoyl)-5-nitrobenzoic acid.
Oxidation: Products with additional functional groups depending on the oxidizing agent used.
Scientific Research Applications
Methyl 3-(cyclohexylcarbamoyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclohexylcarbamoyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(cyclohexylcarbamoyl)-4-nitrobenzoate: Similar structure but with the nitro group in a different position.
Methyl 3-(cyclohexylcarbamoyl)-5-chlorobenzoate: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
Methyl 3-(cyclohexylcarbamoyl)-5-nitrobenzoate is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The combination of the cyclohexylcarbamoyl and nitro groups also provides a distinct set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C15H18N2O5 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
methyl 3-(cyclohexylcarbamoyl)-5-nitrobenzoate |
InChI |
InChI=1S/C15H18N2O5/c1-22-15(19)11-7-10(8-13(9-11)17(20)21)14(18)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,16,18) |
InChI Key |
CSVFTALQWDAZHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















